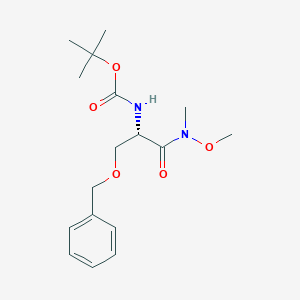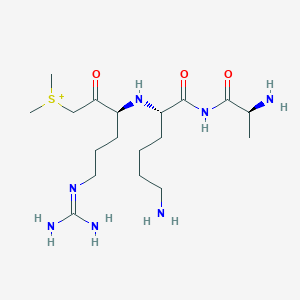
Alanyl-lysyl-arginylmethyldimethylsulfonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanyl-lysyl-arginylmethyldimethylsulfonium (AKR-501) is a synthetic peptide that has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology. It is a tripeptide with the sequence Ala-Lys-Arg and a sulfonium group attached to the methyl group of one of its arginine residues.
Mechanism Of Action
The mechanism of action of Alanyl-lysyl-arginylmethyldimethylsulfonium is not fully understood. However, it has been suggested that Alanyl-lysyl-arginylmethyldimethylsulfonium exerts its anti-inflammatory and anti-tumor effects by modulating the immune system. Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce the production of anti-inflammatory cytokines.
Biochemical And Physiological Effects
Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Alanyl-lysyl-arginylmethyldimethylsulfonium can inhibit the proliferation and migration of cancer cells. Additionally, Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress. In vivo studies have demonstrated that Alanyl-lysyl-arginylmethyldimethylsulfonium can reduce inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One advantage of Alanyl-lysyl-arginylmethyldimethylsulfonium is that it is relatively easy to synthesize using SPPS or SPPS. Additionally, Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to have low toxicity in vitro and in vivo. However, one limitation of Alanyl-lysyl-arginylmethyldimethylsulfonium is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on Alanyl-lysyl-arginylmethyldimethylsulfonium. One direction is to further investigate its anti-inflammatory and anti-tumor properties, particularly in animal models. Another direction is to explore its potential use as a carrier molecule for drug delivery. Additionally, research could focus on optimizing the synthesis method of Alanyl-lysyl-arginylmethyldimethylsulfonium to increase its yield and purity. Finally, further studies could be conducted to elucidate the mechanism of action of Alanyl-lysyl-arginylmethyldimethylsulfonium.
Synthesis Methods
Alanyl-lysyl-arginylmethyldimethylsulfonium can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of amino acids to a solid support, with each amino acid protected by a temporary protecting group. The SPPS method has been used to synthesize Alanyl-lysyl-arginylmethyldimethylsulfonium with high purity.
Scientific Research Applications
Alanyl-lysyl-arginylmethyldimethylsulfonium has been studied for its potential applications in various fields, including medicine and biotechnology. In medicine, Alanyl-lysyl-arginylmethyldimethylsulfonium has been investigated for its anti-inflammatory and anti-tumor properties. In biotechnology, Alanyl-lysyl-arginylmethyldimethylsulfonium has been studied for its potential use as a carrier molecule for drug delivery.
properties
CAS RN |
120218-56-6 |
|---|---|
Product Name |
Alanyl-lysyl-arginylmethyldimethylsulfonium |
Molecular Formula |
C18H38N7O3S+ |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[(3S)-3-[[(2S)-6-amino-1-[[(2S)-2-aminopropanoyl]amino]-1-oxohexan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexyl]-dimethylsulfanium |
InChI |
InChI=1S/C18H37N7O3S/c1-12(20)16(27)25-17(28)14(7-4-5-9-19)24-13(15(26)11-29(2)3)8-6-10-23-18(21)22/h12-14,24H,4-11,19-20H2,1-3H3,(H4-,21,22,23,25,27,28)/p+1/t12-,13-,14-/m0/s1 |
InChI Key |
JEINHIKMWKOZRF-IHRRRGAJSA-O |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CCCCN)N[C@@H](CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Canonical SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Other CAS RN |
120218-56-6 |
synonyms |
Ala-Lys-Arg-CH2S+(CH3)2 alanyl-lysyl-arginylmethyldimethylsulfonium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



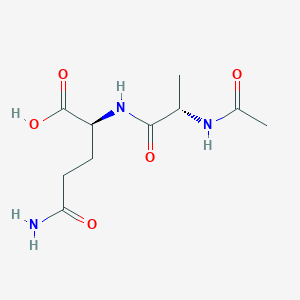
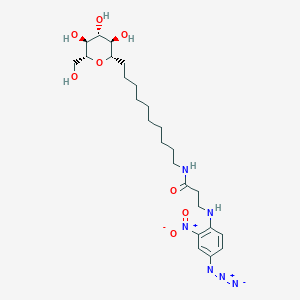
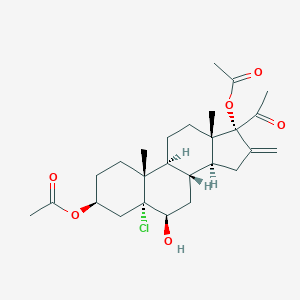
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
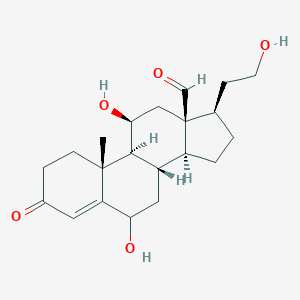
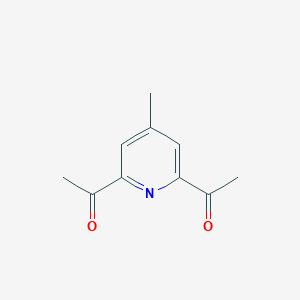
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
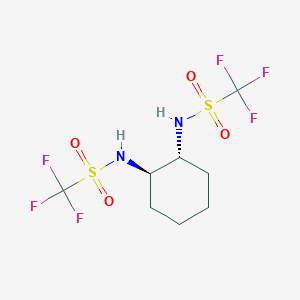
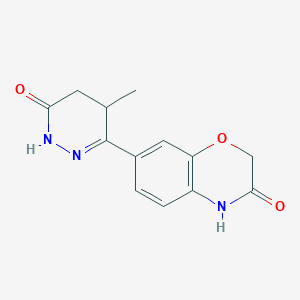
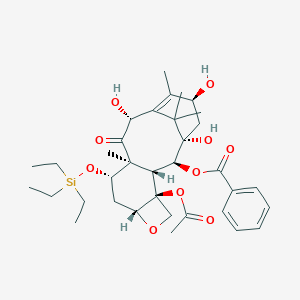
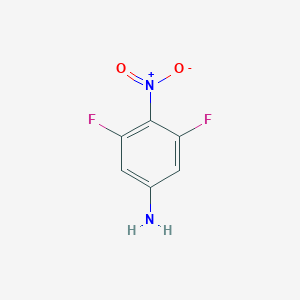
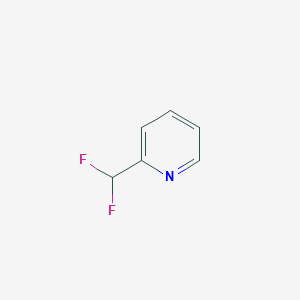
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
